3-Iodo-1H-indazole-7-carbonitrile
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Overview
Description
3-Iodo-1H-indazole-7-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 3-position and a cyano group at the 7-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-indazole-7-carbonitrile typically involves the iodination of 1H-indazole-7-carbonitrile. One common method is the electrophilic substitution reaction where iodine is introduced into the indazole ring. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-indazole-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 3-substituted indazole derivatives.
Reduction: Formation of 7-amino-1H-indazole derivatives.
Oxidation: Formation of 7-carboxy-1H-indazole derivatives.
Scientific Research Applications
3-Iodo-1H-indazole-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as a kinase inhibitor and other enzyme inhibitors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The iodine atom and cyano group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit kinase activity by binding to the ATP-binding site, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indazole-3-carbonitrile
- 3-Bromo-1H-indazole-7-carbonitrile
- 3-Chloro-1H-indazole-7-carbonitrile
Uniqueness
3-Iodo-1H-indazole-7-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromo or chloro counterparts. Additionally, the cyano group at the 7-position enhances its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
3-iodo-2H-indazole-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-8-6-3-1-2-5(4-10)7(6)11-12-8/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCHVVOHJYYBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C#N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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